Product packaging for Deshydroxy-chloro Tedizolid(Cat. No.:CAS No. 1239662-46-4)

Deshydroxy-chloro Tedizolid

Cat. No.: B580134
CAS No.: 1239662-46-4
M. Wt: 388.787
InChI Key: XBEWJWSQISOVRV-LBPRGKRZSA-N
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Description

Contextualization within Oxazolidinone Antibacterial Agents

The oxazolidinones represent a significant class of synthetic antibacterial agents. Their development marked a crucial advancement in the fight against multidrug-resistant bacteria. The initial discovery and development of this class began in the late 1970s and 1980s. The first member of this class to be marketed was linezolid (B1675486), which gained regulatory approval in 2000. The unique mechanism of action of oxazolidinones, which involves the inhibition of bacterial protein synthesis at a very early stage, made them a valuable new tool in clinical practice, particularly against resistant Gram-positive pathogens.

Tedizolid (B1663884) is a second-generation oxazolidinone antibacterial. It was developed to improve upon the properties of linezolid, offering enhanced potency against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Tedizolid is administered as a phosphate (B84403) prodrug, tedizolid phosphate, which is rapidly converted to the active moiety, tedizolid, in the body. Its significance lies in its potent activity, which allows for a shorter course of therapy and a once-daily dosing regimen. The development of tedizolid and the study of its related compounds are central to ongoing efforts to expand the arsenal (B13267) of effective treatments for serious bacterial infections.

Definition and Classification of Deshydroxy-chloro Tedizolid

This compound is a chemical analogue of Tedizolid. Its structure is defined by two key modifications to the Tedizolid molecule. The "deshydroxy" prefix indicates the absence of a hydroxyl (-OH) group that is present on the parent compound. The "chloro" prefix signifies the replacement of another part of the molecule with a chlorine atom. Specifically, this compound is formed by the replacement of the hydroxymethyl group on the oxazolidinone core of Tedizolid with a chlorine atom.

This compound is primarily identified as an impurity related to the synthesis of Tedizolid. In the manufacturing process of active pharmaceutical ingredients (APIs) like Tedizolid, various related substances can be formed as byproducts. These are known as process-related impurities. Regulatory bodies like the European Medicines Agency (EMA) require that such impurities be identified and characterized to ensure the safety and quality of the final drug product. This compound is one such impurity that has been identified during the manufacturing process of Tedizolid. It is not considered a metabolite, as it is not formed through biological processes in the body after administration of the drug.

Rationale for Investigating this compound

The primary rationale for investigating this compound stems from pharmaceutical quality and safety standards. The presence of impurities, even in small amounts, can potentially affect the efficacy and safety profile of a drug. Therefore, it is a regulatory requirement to identify, quantify, and control such impurities. The investigation into this compound is driven by the need to understand its potential impact and to develop analytical methods for its detection and control during the manufacturing of Tedizolid. This ensures that the final drug product meets the stringent purity requirements set by health authorities. The study of such impurities is a critical aspect of drug development and manufacturing, safeguarding patient health and ensuring product consistency.

Potential Role as a Synthetic Intermediate in Tedizolid Production

This compound is recognized as a key impurity and, consequently, a potential synthetic intermediate in the manufacturing process of tedizolid and its prodrug, tedizolid phosphate. chemicea.comclearsynth.comsimsonpharma.com The chemical name, (R)-5-(Chloromethyl)-3-(3-fluoro-4-(6-(2-methyl-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)oxazolidin-2-one, reveals its structural relationship to the active drug. chemicea.comsimsonpharma.com Specifically, it features a chloromethyl group (-CH₂Cl) at the C-5 position of the oxazolidinone ring, in contrast to the hydroxymethyl group (-CH₂OH) present in the active tedizolid molecule.

In synthetic organic chemistry, the conversion of a chloromethyl group to a hydroxymethyl group is a standard transformation. The chlorine atom acts as a leaving group, which can be displaced by a hydroxide (B78521) or a protected hydroxyl equivalent. Patent literature describing the preparation of tedizolid outlines synthetic routes that may involve intermediates where a leaving group, such as chlorine, is present on the C-5 side chain. google.com Therefore, this compound is considered a direct precursor in certain synthetic pathways, which is subsequently converted to form the final active moiety of tedizolid. Monitoring and controlling the levels of this compound are crucial for ensuring the purity and quality of the final drug product. clearsynth.com

Exploration of Structure-Activity Relationships within the Oxazolidinone Class

The study of compounds like this compound is vital for understanding the structure-activity relationships (SAR) of oxazolidinone antibiotics. nih.gov The oxazolidinone pharmacophore's antibacterial activity is highly dependent on the nature of the substituents at various positions on its core structure. researchgate.net The C-5 position, in particular, is critical for interaction with the bacterial ribosome, the target of this antibiotic class. researchgate.netresearchgate.net

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. researchgate.netmdpi.com The substituent at the C-5 position influences this binding and, consequently, the compound's antibacterial potency. nih.gov Tedizolid's modified side chain at this position is a key feature that differentiates it from earlier oxazolidinones like linezolid and contributes to its potent activity, including against some linezolid-resistant strains. researchgate.net

By synthesizing and evaluating analogs like this compound, where the C-5 hydroxymethyl group is replaced with a chloromethyl group, researchers can probe the importance of the hydroxyl group for biological activity. This comparative analysis helps to determine whether the hydroxyl group's hydrogen-bonding capability is essential for target engagement or if other properties, such as size and electronegativity of the substituent, are more critical. These SAR studies are fundamental to the design of next-generation antibiotics with improved efficacy, better resistance profiles, and optimized pharmacokinetic properties. nih.govmdpi.com

Understanding Biotransformation Pathways and Degradation Profiles of Tedizolid

A thorough understanding of a drug's biotransformation and degradation is essential for its development. Tedizolid is administered as a phosphate prodrug (tedizolid phosphate), which is rapidly converted by endogenous phosphatases to the active moiety, tedizolid. europa.eufda.gov Studies on the metabolism of tedizolid show that it is the primary circulating component, accounting for approximately 95% of the total drug-related material in plasma, indicating that it is relatively stable and not extensively metabolized. europa.eu In vitro studies using human liver microsomes also suggest that tedizolid is not a significant substrate for cytochrome P450 (CYP) enzymes. fda.gov

While this compound is not reported as a major metabolite of tedizolid, the investigation of such related compounds is a standard part of drug development. It is crucial to identify all potential metabolites and degradation products to fully characterize the drug's safety profile. Forced degradation studies, which expose the drug to harsh conditions (e.g., acid, base, oxidation), are performed to identify potential degradants. A compound like this compound could theoretically arise from an unknown biotransformation pathway or as a chemical degradation product under specific conditions. Identifying and characterizing such impurities is a critical step in the development and validation of analytical methods for quality control of the pharmaceutical product. clearsynth.com

Overview of Research Objectives and Scope

The primary research interest in this compound is not for its direct therapeutic application but for its ancillary role in pharmaceutical science. The objectives of studying this compound are centered on three main areas:

Synthetic Chemistry: To characterize it as a key intermediate or impurity in the manufacturing of tedizolid, aiding in the optimization of synthetic routes and ensuring the purity of the final active pharmaceutical ingredient.

Medicinal Chemistry: To use it as a tool in structure-activity relationship (SAR) studies to elucidate the precise structural requirements for potent antibacterial activity within the oxazolidinone class, specifically clarifying the role of the C-5 side chain.

Pharmaceutical Analysis: To investigate it as a potential, if minor, metabolite or degradation product of tedizolid, contributing to a complete understanding of the drug's metabolic fate and stability profile.

The scope of research on this compound is therefore confined to its function as a chemical reference standard, a synthetic building block, and a molecular probe for biological and chemical investigations related to the broader development of tedizolid.

Data Tables

Table 1: Chemical Compound Information

Compound Name Chemical Formula Molecular Weight ( g/mol ) CAS Number
This compound C₁₇H₁₄ClFN₆O₂ 388.78 1239662-46-4
Tedizolid C₁₇H₁₅FN₆O₃ 370.34 856866-72-3
Tedizolid Phosphate C₁₇H₁₆FN₆O₆P 450.32 856867-55-5

Data sourced from PubChem and other chemical supplier databases. chemicea.comsimsonpharma.comsimsonpharma.combioorganics.biznih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Insights

Structural Feature Compound Significance in SAR Studies Reference
C-5 Oxazolidinone Side Chain Tedizolid The hydroxymethyl (-CH₂OH) group is part of a modified side chain that confers high potency, including against some resistant strains. researchgate.net
This compound The chloromethyl (-CH₂Cl) group serves as a chemical probe to evaluate the necessity of the hydroxyl group for ribosomal binding and antibacterial activity. nih.gov
Linezolid The acetamidomethyl (-CH₂NHCOCH₃) group is a key structural feature of the first-generation clinical oxazolidinone. nih.gov

| Aromatic Ring System (B-Ring) | Tedizolid | The substituted phenyl-pyridine ring system contributes to enhanced potency and an optimized pharmacological profile. | researchgate.net |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H14ClFN6O2 B580134 Deshydroxy-chloro Tedizolid CAS No. 1239662-46-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN6O2/c1-24-22-16(21-23-24)15-5-2-10(8-20-15)13-4-3-11(6-14(13)19)25-9-12(7-18)27-17(25)26/h2-6,8,12H,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEWJWSQISOVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Retrosynthetic Analysis of Deshydroxy-chloro Tedizolid (B1663884)

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic plan. youtube.comresearchgate.net For Deshydroxy-chloro Tedizolid, the analysis reveals key disconnections and the corresponding synthetic precursors.

The primary retrosynthetic disconnections for this compound are:

C-N Bond Disconnection (Aryl-Oxazolidinone): The bond between the oxazolidinone nitrogen and the fluorophenyl ring is a prime candidate for disconnection. This suggests a late-stage N-arylation reaction, likely an Ullmann or Buchwald-Hartwig amination, or a metal-catalyzed coupling reaction. mdpi.com This approach breaks the molecule into two key fragments: the biaryl pyridine-phenyl piece and the chiral (R)-5-(chloromethyl)oxazolidin-2-one.

C-C Bond Disconnection (Biaryl System): The bond connecting the pyridine (B92270) and phenyl rings can be disconnected via a Suzuki-Miyaura cross-coupling reaction. This is a common and efficient method for forming biaryl systems. ciac.jl.cnpatsnap.com This leads to two precursors: a boronic acid or ester derivative of one ring system and a halide of the other.

Oxazolidinone Ring Disconnection: The oxazolidinone ring itself can be retrosynthetically opened. A standard method involves disconnecting the C-O and C-N bonds, tracing the ring back to a chiral amino alcohol precursor, specifically (R)-1-amino-3-chloropropan-2-ol. derpharmachemica.com This precursor contains the necessary chloromethyl group and the stereocenter.

These disconnections lead to logical starting materials such as (R)-epichlorohydrin, 3-fluoro-4-bromoaniline, and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. ciac.jl.cnderpharmachemica.com

Development of Novel Synthetic Pathways

The synthesis of this compound and its parent compound, Tedizolid, has spurred the development of innovative and efficient synthetic routes. These pathways focus on the stereocontrolled formation of the oxazolidinone core and the effective construction of the appended aryl groups.

The 2-oxazolidinone (B127357) ring is the pharmacophore of this class of compounds. rsc.org Several methods have been developed for its construction:

From Epoxides: A widely used and efficient method starts with a chiral epoxide, such as (R)-epichlorohydrin. Reaction with sodium cyanate (B1221674) (NaOCN) or potassium cyanate (KOCN) directly yields the (R)-5-(chloromethyl)oxazolidin-2-one intermediate. mdpi.comijper.org

From Amino Alcohols: Chiral β-amino alcohols are common precursors. These can be cyclized using phosgene (B1210022) equivalents like N,N'-carbonyldiimidazole (CDI) or triphosgene. derpharmachemica.com For instance, (R)-1-amino-3-chloropropan-2-ol hydrochloride can be treated with CDI to form the desired oxazolidinone ring. derpharmachemica.com

Green Chemistry Approaches: Some methods aim to be more environmentally friendly by avoiding solvents. Reactions using triethylamine (B128534) with hydroiodide or sodium isocyanide without a solvent have been reported for the synthesis of 5-substituted oxazolidinone rings. rdd.edu.iq

Method Precursor Reagents Key Feature
Epoxide Cyclization(R)-EpichlorohydrinKOCN, MgSO4Direct formation of the chloromethyl-substituted ring. ijper.org
Amino Alcohol Cyclization(R)-1-amino-3-chloropropan-2-olN,N'-Carbonyldiimidazole (CDI)Utilizes a pre-formed chiral amino alcohol. derpharmachemica.com
N-Arylation/Cyclization3-fluoro-4-bromo-phenylisocyanate(R)-glycidyl p-toluenesulfonate, Cs2CO3Forms the N-aryl oxazolidinone in one pot. google.com

This table presents various strategies for the formation of the oxazolidinone ring.

The (R)-5-(chloromethyl) substituent is a critical structural feature. Its introduction is typically achieved early in the synthesis to establish the required stereochemistry.

Starting from (R)-Epichlorohydrin: The most direct method utilizes (R)-epichlorohydrin as the starting material. This chiral building block already contains the chloromethyl group and the correct stereocenter. Its reaction with a cyanate source directly affords (R)-5-(chloromethyl)oxazolidin-2-one. mdpi.comijper.org

Conversion from a Hydroxymethyl Group: An alternative strategy involves synthesizing an oxazolidinone with a hydroxymethyl group at the C5 position, for example, from (R)-glycidyl butyrate. nih.gov The resulting hydroxyl group can then be converted to a chloro group using a suitable chlorinating agent like thionyl chloride or phosphorus oxychloride. However, this adds steps compared to using epichlorohydrin (B41342) directly.

The synthesis of the key intermediate, (R)-5-(chloromethyl)oxazolidin-2-one, is often the first major stage in the total synthesis of this compound. derpharmachemica.com

Maintaining the (R)-configuration at the C5 position of the oxazolidinone ring is essential for biological activity. nih.gov Stereoselectivity is achieved primarily through substrate control, using enantiomerically pure starting materials.

Chiral Pool Synthesis: The most common approach relies on the "chiral pool," using readily available, enantiopure starting materials. (R)-epichlorohydrin and (R)-glycidyl derivatives are prime examples. mdpi.comnih.gov The stereocenter from the starting material is carried through the reaction sequence to the final product.

Evans Auxiliaries: While more common in general asymmetric synthesis, principles from Evans' oxazolidinone auxiliaries highlight the importance of the ring's stereochemistry in directing subsequent reactions. wikipedia.org In the synthesis of this compound, the focus is less on using the ring as an auxiliary and more on preserving its inherent chirality.

The stereochemical integrity is typically confirmed using analytical techniques such as chiral HPLC. derpharmachemica.com

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for making the synthesis of this compound efficient and suitable for larger-scale production. Research has focused on improving key steps, such as the Suzuki-Miyaura coupling and the N-arylation.

Suzuki-Miyaura Coupling: The coupling of the two main aromatic fragments is a critical step. Optimization studies have investigated various catalysts, bases, and solvents to maximize the yield. For the synthesis of Tedizolid, a system using 1,1'-bis(diphenylphosphino)ferrocene-palladium(II) dichloride (Pd(dppf)Cl2) as the catalyst has been shown to be effective, achieving yields of over 80%. ciac.jl.cn

N-Arylation: The formation of the bond between the oxazolidinone nitrogen and the phenyl ring is another key transformation. Goldberg coupling reactions, which are copper-catalyzed, have been employed for the amidation of aryl halides with oxazolidinones, offering a cost-effective alternative to palladium-based methods. mdpi.com

Purification: Methods for purifying the final product and its intermediates, such as Tedizolid phosphate (B84403), have been optimized. This includes controlled crystallization from specific solvent systems (e.g., dimethyl sulfoxide (B87167) with a polar protic anti-solvent) and pH adjustments to facilitate the isolation of high-purity material. chemicalbook.comgoogle.com

Reaction Step Parameter Optimized Optimized Conditions Result
Suzuki CouplingCatalyst SystemPd(dppf)Cl2, K3PO4, 1,4-Dioxane/WaterHigh yield (82.9%) of the biaryl product. ciac.jl.cn
N-ArylationCatalyst/Reaction TypeCopper-catalyzed Goldberg ReactionEfficient C-N bond formation. mdpi.com
PurificationCrystallizationDMSO/Ethanol/Water solvent systemIsolation of high-purity Tedizolid phosphate. chemicalbook.com

This table highlights key optimized reaction conditions in the synthesis of Tedizolid and related compounds.

Synthesis of Related this compound Analogues

The synthesis of analogues of this compound is important for structure-activity relationship (SAR) studies and for discovering new compounds with improved properties. nih.gov Modifications are typically made to the C- and D-rings (the biaryl portion) or the C5 substituent of the oxazolidinone A-ring.

C- and D-Ring Modifications: A common strategy involves replacing the 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine precursor with other substituted aryl or heteroaryl halides or boronic acids in the Suzuki coupling step. This has led to the creation of a wide library of analogues with variations in the biaryl system to explore different interactions with the biological target. rsc.orgnih.gov

Phenyl Ring Modifications: Analogues have been synthesized by starting with different substituted anilines. For example, using 3-fluoroaniline (B1664137) instead of 4-bromo-3-fluoroaniline (B116652) and then performing a Suzuki coupling allows for the introduction of various groups at the 4-position of the phenyl ring. nih.gov

C5-Substituent Analogues: While this compound has a chloromethyl group, many related oxazolidinones feature different substituents at this position. For example, Tedizolid itself has a hydroxymethyl group. nih.gov Other analogues have been synthesized with acetamide (B32628) or triazolylmethyl groups at the C5 position, often starting from the corresponding 5-(hydroxymethyl) or 5-(azidomethyl) oxazolidinone intermediate. rsc.orgresearchgate.net

The synthesis of these analogues often follows similar pathways to this compound, simply substituting a key building block in one of the steps to introduce the desired structural variation.

Exploration of Modifications to the Pyridyl Tetrazole Side Chain

The pyridyl tetrazole moiety is a key structural feature of Tedizolid and its analogs, playing a significant role in binding to the bacterial ribosome. nih.gov Modifications to this side chain have been a central focus of medicinal chemistry efforts to optimize antibacterial potency and spectrum. The synthesis of this bi-aryl system typically involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, between a phenyl-oxazolidinone boronic acid derivative and a substituted bromopyridine. google.com

The pyridyl tetrazole portion itself is commonly constructed by converting a cyanopyridine precursor into a tetrazole ring, followed by methylation to yield the N-methylated tetrazole. This process can result in a mixture of N-1 and N-2 methyl isomers, which often require separation. nih.govnewdrugapprovals.org

Research into the SAR of oxazolidinones has shown that both the pyridine and the tetrazole rings are crucial for enhanced antibacterial activity compared to earlier generations of this class. nih.govrdd.edu.iq The tetrazole ring, in particular, is believed to improve antibacterial potency by establishing additional interactions within the peptidyl transferase center of the ribosome. rdd.edu.iq

Modifications explored in the literature for analogous structures often involve altering substituents on the pyridine ring or replacing the tetrazole with other five-membered heterocycles. For instance, the amide analog of Tedizolid, DA-7867, demonstrated the utility of the tetrazole scaffold in developing new antibacterial agents. researchgate.net The following table summarizes key findings from SAR studies on modifications to this side chain in related oxazolidinone compounds.

Modification TypeSpecific ChangeReported Research Finding/Impact on Activity
Pyridine Ring ReplacementReplacement of the pyridine ring with a piperazine (B1678402) ring.Led to the development of Ranbezolid, a potent oxazolidinone antibiotic. nih.gov
Tetrazole Ring IsomerismSeparation of N-1 and N-2 methyl tetrazole isomers.The specific isomer can influence biological activity; Tedizolid is the 2-methyl-2H-tetrazol-5-yl isomer. nih.govnewdrugapprovals.org
Tetrazole Ring BioisosteresReplacement of tetrazole with other heterocycles (e.g., oxadiazole, triazole).The tetrazole ring is considered a valuable bioisostere for a carboxylic acid, enhancing metabolic stability. mdpi.com Modifications can alter potency and spectrum. researchgate.net
Side Chain AnalogsCreation of amide analogs (e.g., DA-7867).Demonstrated promising activity against a panel of important pathogens, supporting the utility of the tetrazole scaffold. researchgate.net

Investigation of Substitutions on the Phenyl Ring

The central phenyl ring serves as the crucial linker between the oxazolidinone core and the pyridyl tetrazole side chain. In this compound, this is a 3-fluorophenyl group. The nature and position of substituents on this aromatic ring are known to significantly influence the compound's antibacterial efficacy and pharmacokinetic properties.

Structure-activity relationship studies have consistently demonstrated that a fluorine atom at the meta-position of the phenyl ring enhances antibacterial activity. rdd.edu.iqnih.gov This substitution is a common feature in many potent oxazolidinone antibiotics. Further derivatization of this phenyl ring has been explored to fine-tune the molecule's properties. For example, the introduction of additional groups or the replacement of the fluorine atom can alter the electronic properties and conformation of the molecule, thereby affecting its interaction with the ribosomal target.

The synthesis of analogs with modified phenyl rings typically starts from a correspondingly substituted aniline, which is then used to construct the N-aryl oxazolidinone ring system. researchgate.net Recent advancements have also utilized high-throughput photo- and electrochemical cross-electrophile coupling methods to rapidly diversify aromatic cores like the one in Tedizolid, allowing for the synthesis of a wide range of analogs for medicinal chemistry evaluation. nih.gov

The table below details findings from research on various substitutions on the phenyl ring of oxazolidinone scaffolds.

Modification TypeSpecific ChangeReported Research Finding/Impact on Activity
Fluorine SubstitutionPresence of a meta-fluoro substituent.Considered a key element for potent antibacterial activity in the oxazolidinone class. rdd.edu.iqnih.gov
Additional Aromatic RingIntroduction of a second aromatic or heteroaromatic ring to create a biphenyl (B1667301) system.Can significantly enhance potency. The pyridyl-phenyl system in Tedizolid is more potent than the morpholinophenyl system in Linezolid (B1675486). rdd.edu.iqnih.gov
Positional IsomerismMoving the fluoro substituent to other positions on the phenyl ring.The meta-position is generally found to be optimal for activity. kcl.ac.uk
Replacement of FluorineSubstitution of the fluorine atom with other halogens or small groups.Modifications can modulate pharmacokinetic parameters and activity against specific strains. nih.gov

Structural Elucidation and Conformational Analysis

The definitive structure and spatial arrangement of Deshydroxy-chloro Tedizolid (B1663884) have been elucidated through a combination of powerful spectroscopic techniques. These methods provide a comprehensive understanding of the molecule's atomic connectivity and three-dimensional shape.

Spectroscopic Characterization Techniques

A suite of spectroscopic methods is employed to confirm the identity and purity of Deshydroxy-chloro Tedizolid.

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. researchgate.net For this compound, both ¹H and ¹³C NMR would be utilized to map out the carbon-hydrogen framework. pharmaffiliates.com In a typical ¹H NMR spectrum, the chemical shifts, splitting patterns, and integration of the signals would confirm the presence of the distinct aromatic and aliphatic protons within the molecule. For instance, the protons on the phenyl, pyridinyl, and oxazolidinone rings would appear in the aromatic region, while the chloromethyl and other aliphatic protons would be found in the upfield region. The use of deuterated solvents like chloroform-d (B32938) (CDCl₃) is standard for sample preparation in NMR analysis. sdfine.com

Mass spectrometry provides crucial information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight and elemental composition. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would yield a precise mass measurement, consistent with its molecular formula, C₁₇H₁₄ClFN₆O₂. pharmaffiliates.comnih.gov The calculated molecular weight of this compound is approximately 388.79 g/mol . pharmaffiliates.comnih.gov Fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure by showing the loss of specific chemical groups. Techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often used for sensitive and accurate quantification. nih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₇H₁₄ClFN₆O₂ pharmaffiliates.comnih.gov
Molecular Weight 388.79 g/mol pharmaffiliates.comnih.gov
IUPAC Name 5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-1,3-oxazolidin-2-one nih.govlgcstandards.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. These would include stretches for the C=O (carbonyl) of the oxazolidinone ring, C-N, C-O, C-F, and C-Cl bonds. pharmaffiliates.com

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. thermofisher.com The UV-Vis spectrum of this compound would show absorption maxima at specific wavelengths, corresponding to the π-π* transitions of the phenyl and pyridinyl rings. This technique is also valuable for quantification and purity assessment. thermofisher.com

Chirality and Stereochemical Assignment of this compound

The presence of a chiral center in this compound necessitates a thorough investigation of its stereochemistry.

Methods for Chiral Resolution and Enantiomeric Purity Assessment

This compound possesses a single chiral center at the C5 position of the oxazolidinone ring, leading to the existence of two enantiomers (R and S forms). nih.govlgcstandards.com The specific stereoisomer is often designated as (5R)-5-(chloromethyl)-3-[3-fluoro-4-[6-(2-methyl-2H-tetrazol-5-yl)-3-pyridinyl]phenyl]-2-oxazolidinone. nih.gov

The separation and quantification of these enantiomers are critical for quality control. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a primary method for chiral resolution. japsonline.comchromatographyonline.com Different types of CSPs, such as those based on polysaccharides, can be employed to achieve separation. nih.gov The choice of mobile phase, its pH, and the column temperature are crucial parameters that are optimized to achieve baseline resolution between the enantiomers. japsonline.com

Enantiomeric purity is typically assessed by calculating the percentage of the desired enantiomer relative to the total amount of both enantiomers. chromatographyonline.com Validated analytical methods, adhering to guidelines such as those from the International Council for Harmonisation (ICH), ensure the accuracy and reliability of these measurements. japsonline.com Techniques like capillary electrophoresis with cyclodextrin (B1172386) additives have also been developed for the chiral separation of related compounds. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound

X-ray Crystallography and Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not publicly available, extensive crystallographic data for the parent compound, Tedizolid, and other closely related oxazolidinone derivatives provide a robust model for its solid-state structure. google.com These studies reveal that the oxazolidinone ring system typically adopts a relatively planar conformation. rsc.org

The solid-state packing of such molecules is often governed by intermolecular interactions, including hydrogen bonding and π-π stacking. rsc.org For this compound, the key structural features that would dictate its crystal packing include the oxazolidinone core, the fluorinated phenyl ring, the pyridine (B92270) ring, and the tetrazole moiety. The replacement of the hydroxymethyl group in Tedizolid with a chloromethyl group in this impurity would influence the hydrogen bonding network within the crystal lattice.

Table 2: Predicted Crystallographic Parameters for this compound (based on related structures)

Parameter Predicted Value
Crystal System Monoclinic or Orthorhombic
Space Group P2₁ or P2₁2₁2₁

Conformational Analysis and Flexibility Studies

The conformational landscape of this compound is largely dictated by the rotational freedom around the single bonds connecting the various ring systems. Conformational studies on the broader class of oxazolidinone antibacterials indicate that the molecule possesses a degree of flexibility, which can be crucial for its interaction with biological targets or for its crystallization behavior. acs.orgacs.org

The primary regions of conformational flexibility in this compound are:

The bond between the phenyl and oxazolidinone rings: Rotation around this bond determines the relative orientation of these two key structural components.

The orientation of the chloromethyl group: Rotation around the C5-CH₂Cl bond can lead to different rotamers.

Computational modeling and spectroscopic studies on analogous oxazolidinones have shown that low-energy conformations often involve a non-planar arrangement of the aromatic rings to minimize steric hindrance. rsc.org The presence of the fluorine atom on the phenyl ring can also introduce specific conformational preferences through intramolecular interactions. rsc.org Understanding the conformational dynamics of this compound is essential for comprehending its chemical behavior and for developing methods to control its presence in pharmaceutical preparations.

Table 3: Key Torsion Angles in this compound

Bond Description
C(phenyl)-N(oxazolidinone) Defines the orientation of the oxazolidinone ring relative to the phenyl ring.
C(phenyl)-C(pyridine) Defines the dihedral angle between the two aromatic systems.

Preclinical Mechanistic and Biological Interaction Studies Non Clinical

Investigation of Molecular Target Interaction

Ribosomal Binding Affinity and Specificity

Deshydroxy-chloro tedizolid (B1663884), a derivative of the oxazolidinone antibiotic tedizolid, is understood to exert its antibacterial effect through the inhibition of bacterial protein synthesis. This mechanism is centered on its interaction with the bacterial ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins. Specifically, oxazolidinones bind to the 50S ribosomal subunit. nih.govdrugbank.com This binding event occurs at the peptidyl transferase center (PTC), a critical region within the 50S subunit. drugbank.com

The interaction of oxazolidinones with the 23S ribosomal RNA (rRNA) component of the 50S subunit is a key aspect of their mechanism. nih.govdrugbank.com This binding prevents the formation of a functional 70S initiation complex, which is an essential step in the initiation of protein synthesis. nih.gov By interfering with this process, deshydroxy-chloro tedizolid effectively halts the production of bacterial proteins, leading to a bacteriostatic effect against susceptible organisms. fda.gov

The specificity of this interaction is crucial for the compound's antibacterial activity. While oxazolidinones can also bind to human mitochondrial ribosomes, which share some similarities with bacterial ribosomes, the affinity for bacterial ribosomes is significantly higher. drugbank.com This differential binding is a key factor in the selective toxicity of these antibiotics against bacteria.

Comparative Analysis with Tedizolid and Other Oxazolidinones

When compared to other oxazolidinones, particularly linezolid (B1675486), tedizolid exhibits enhanced potency. This is attributed to its distinct chemical structure, which allows for additional binding interactions with the ribosome. nih.gov Tedizolid possesses a D-ring structure that is not present in linezolid. This feature is thought to provide additional hydrogen bonding sites, resulting in a stronger binding affinity to the ribosome. nih.gov This enhanced binding is believed to contribute to tedizolid's greater potency, which is reported to be four to eight times higher than that of linezolid. nih.gov

The structural modifications in tedizolid not only enhance its binding affinity but also contribute to its activity against some linezolid-resistant strains. nih.gov For instance, tedizolid has shown to be effective against strains carrying the cfr gene, which confers resistance to linezolid. nih.govnih.gov

Cellular Permeation and Intracellular Accumulation Mechanisms (in bacterial cells)

The effectiveness of an antibiotic is not solely dependent on its ability to interact with its molecular target but also on its capacity to reach that target within the bacterial cell. Information from studies on tedizolid suggests that it demonstrates good penetration into tissues. mdpi.comnih.govd-nb.info Following administration, tedizolid phosphate (B84403) is converted to the active moiety, tedizolid, by phosphatases. fda.gov

Tedizolid has been shown to penetrate into the interstitial fluid of tissues, with exposure levels similar to that of the free drug in plasma. fda.gov Furthermore, studies have indicated that tedizolid can accumulate in phagocytic cells, which may play a role in clearing infections. nih.govcdc.gov This intracellular penetration is a potentially advantageous characteristic for treating infections caused by intracellular pathogens. nih.gov

Assessment of in vitro Antimicrobial Spectrum (excluding efficacy or clinical outcomes)

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Enterococcus faecalis)

Tedizolid has demonstrated a broad spectrum of in vitro activity against a variety of Gram-positive pathogens. nih.govcdc.govdovepress.com This includes activity against clinically important species such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA, and methicillin-susceptible S. aureus, MSSA), Streptococcus pyogenes, Streptococcus agalactiae, the Streptococcus anginosus group, and Enterococcus faecalis. dovepress.comfda.gov

The potency of tedizolid is highlighted by its low minimum inhibitory concentration (MIC) values against these organisms. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. For many Gram-positive bacteria, the MIC of tedizolid is ≤ 0.5 mg/L. nih.govd-nb.info

Table 1: In Vitro Activity of Tedizolid against various Gram-Positive Bacterial Strains

Bacterial Strain Tedizolid MIC (μg/mL) Linezolid MIC (μg/mL)
Staphylococcus aureus (MSSA) MIC₉₀ = 0.5 nih.gov MIC₉₀ = 2 nih.gov
Staphylococcus aureus (MRSA) MIC₉₀ = 0.5 nih.govnih.gov MIC₉₀ = 2 nih.gov
Enterococcus faecalis MIC range = 0.06 - 1.0 fda.gov

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. MIC₉₀ is the MIC required to inhibit the growth of 90% of isolates.

Bacterial Resistance Mechanisms and Cross-Resistance Profiles

Resistance to oxazolidinones, including tedizolid, can emerge through mutations in the bacterial genes that code for the 23S rRNA or ribosomal proteins L3 and L4. fda.gov These alterations in the drug's target site can reduce the binding affinity of the antibiotic, leading to decreased susceptibility. Bacteria that have developed resistance to one oxazolidinone through these mechanisms are generally cross-resistant to other drugs in the same class. fda.gov

However, tedizolid has shown to retain activity against some strains that have developed resistance to linezolid through plasmid-mediated mechanisms, such as the presence of the cfr gene. nih.govnih.gov The cfr gene encodes an enzyme that methylates the 23S rRNA, a mechanism that confers resistance to multiple classes of antibiotics that bind to the ribosome. Tedizolid's different A-ring side chain structure is thought to contribute to its effectiveness against strains carrying the cfr gene. nih.gov

Studies have also identified other resistance genes such as optrA, fexA, and fexB in linezolid-resistant enterococci. nih.gov While some linezolid-resistant isolates with these genes may have low MICs to tedizolid, mutations such as T2504A in the 23S rRNA can lead to high-level resistance to both linezolid and tedizolid. nih.gov Cross-resistance between tedizolid and other classes of antibacterial drugs is considered unlikely due to its distinct mechanism of action. fda.gov

Ribosomal Mutation Analysis

There are no publicly available studies that analyze the interaction of this compound with bacterial ribosomes or the potential for resistance development through ribosomal mutations.

For the parent compound, Tedizolid, resistance is known to emerge through mutations in the 23S rRNA genes (e.g., G2576U and T2500A) and ribosomal proteins L3 and L4. europa.eu Tedizolid, however, often retains activity against strains with the cfr gene, a mechanism that confers resistance to other oxazolidinones like linezolid. nih.govnih.gov This is attributed to its modified side chain, which allows for potent binding to the ribosomal peptidyl transferase center. nih.govdrugbank.com Without specific experimental data for this compound, it is impossible to determine its binding affinity, its efficacy against resistant strains, or the specific mutations that might reduce its activity.

Efflux Pump Interactions

No research detailing the interaction between this compound and bacterial efflux pumps has been identified.

Efflux pumps, particularly those of the Resistance-Nodulation-Cell Division (RND) superfamily, are a major mechanism of multidrug resistance in Gram-negative bacteria, expelling antibiotics from the cell to prevent them from reaching their target. nih.govanr.fr Studies on Tedizolid have not extensively focused on its role as a substrate for these pumps, as its primary targets are Gram-positive bacteria, where efflux is also a known resistance mechanism (e.g., the NorA pump in S. aureus). frontiersin.org Whether this compound acts as a substrate, inhibitor, or inducer of any bacterial efflux pumps remains uninvestigated.

Mechanisms of Action at the Sub-Cellular Level

Specific data on the sub-cellular mechanism of action for this compound, including protein synthesis inhibition kinetics, is not available.

The mechanism for the oxazolidinone class, including Tedizolid, involves the inhibition of bacterial protein synthesis. nih.govdrugbank.com These antibiotics bind to the 50S ribosomal subunit, preventing the formation of the 70S initiation complex necessary for protein synthesis. drugbank.comfda.gov Tedizolid is generally considered bacteriostatic, though it exhibits bactericidal activity against certain streptococcal species. fda.gov Studies on Tedizolid have explored its sub-cellular distribution in macrophages, finding that it accumulates in the cytosol, which may enhance its activity against intracellular pathogens. ucl.ac.be However, no such kinetic or sub-cellular distribution studies have been published for this compound. While one supplier makes a general claim that it is an "antibacterial agent," this is not substantiated by any publicly accessible data.

Biotransformation and Degradation Pathways

Chemical Stability and Degradation Product Profiling

Specific studies detailing the chemical stability and degradation profile of deshydroxy-chloro tedizolid (B1663884) under various stress conditions are not extensively documented. However, research on the stability of the parent compound, tedizolid phosphate (B84403), provides some context.

Hydrolytic Stability under Various pH Conditions

Forced degradation studies on tedizolid phosphate have shown that it undergoes significant degradation under acidic and basic hydrolytic conditions. nih.gov Conversely, the drug was found to be relatively stable under neutral pH conditions. nih.gov While these findings pertain to tedizolid phosphate, they suggest that the oxazolidinone ring system, also present in deshydroxy-chloro tedizolid, may be susceptible to pH-dependent hydrolysis. The specific influence of the chloro and deshydroxy modifications on the hydrolytic stability of this compound has not been reported.

Photochemical Degradation Pathways

Tedizolid phosphate has been reported to be relatively stable under photolytic conditions. nih.gov This suggests that the core structure of tedizolid may not be highly susceptible to degradation upon exposure to light. However, without specific studies on this compound, its photochemical lability remains unconfirmed.

Oxidative Degradation Mechanisms

The parent compound, tedizolid phosphate, has been shown to degrade significantly under oxidative conditions. nih.gov This indicates that the molecule possesses sites that are susceptible to oxidation. The exact mechanisms of oxidative degradation for tedizolid and, by extension, for this compound, have not been fully elucidated in the available literature.

Enzymatic Biotransformation in vitro (e.g., liver microsomes, isolated enzymes)

The enzymatic biotransformation of this compound has not been specifically described. The available in vitro metabolic studies have concentrated on the parent drug, tedizolid.

Identification of Biotransformation Products

The primary metabolic pathway for tedizolid does not involve significant formation of this compound. Tedizolid is mainly metabolized to an inactive sulfate (B86663) conjugate. drugbank.comoup.comnih.gov This sulfation is the major biotransformation product found in excreta. europa.euebmconsult.com There are no significant circulating metabolites of tedizolid other than the active moiety itself. europa.eusahpra.org.za this compound is identified as a process-related impurity rather than a significant metabolite. chemicea.comclearsynth.com

Characterization of Enzymes Involved

The biotransformation of tedizolid is not mediated by the cytochrome P450 (CYP) enzyme system, as tedizolid was found to be stable when incubated with human liver microsomes. europa.euebmconsult.comsahpra.org.za Instead, the primary metabolism of tedizolid to its inactive sulfate conjugate is carried out by multiple sulfotransferase (SULT) enzymes, specifically SULT1A1, SULT1A2, and SULT2A1. europa.eusahpra.org.za It is plausible that if this compound were to undergo enzymatic conjugation, sulfotransferases might be involved, but specific studies to confirm this are lacking.

Computational Chemistry and Molecular Modeling

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of a molecule. While specific quantum chemical studies on Deshydroxy-chloro Tedizolid (B1663884) are not extensively available in public literature, the methodologies are well-established. Techniques like Density Functional Theory (DFT) are commonly employed to optimize the molecular geometry and calculate various electronic descriptors. mdpi.comnih.gov

Electronic Structure Analysis

Electronic structure analysis provides fundamental information about the distribution of electrons within a molecule, which governs its chemical reactivity and physical properties. Key parameters derived from this analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

For an oxazolidinone derivative like Deshydroxy-chloro Tedizolid, the analysis would reveal the localization of these frontier orbitals. The HOMO is typically associated with electron-donating regions, while the LUMO is found in electron-accepting regions. This information is vital for understanding how the molecule might interact with its biological target. beilstein-journals.org

Computed Molecular Properties of this compound

Property Value Source
Molecular Formula C₁₇H₁₄ClFN₆O₂ GSRS ncats.io
Molecular Weight 388.8 g/mol PubChem
XLogP3-AA 2.7 PubChem
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 7 PubChem
Rotatable Bond Count 4 SwissADME semanticscholar.org

This table presents computationally derived data.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue indicates regions of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. nih.govrsc.orgresearchgate.net

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the oxazolidinone ring and the nitrogen atoms of the tetrazole and pyridine (B92270) rings, identifying these as potential hydrogen bond acceptor sites. chemrxiv.org The regions around the hydrogen atoms would exhibit positive potential. This visual representation of charge distribution is crucial for understanding non-covalent interactions, such as those occurring in a protein-ligand binding pocket. researchgate.net

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as a protein or nucleic acid). semanticscholar.org This method is instrumental in structure-based drug design. For this compound, the primary target is the bacterial ribosome.

Ligand-Target Binding Interactions (e.g., bacterial ribosome)

Oxazolidinone antibiotics, including Tedizolid, function by inhibiting bacterial protein synthesis. They bind to the peptidyl transferase center (PTC) on the 23S rRNA of the 50S ribosomal subunit. mdpi.comnih.govresearchgate.net This binding action sterically hinders the proper positioning of aminoacyl-tRNA, thus preventing the formation of the initiation complex. acs.orgscirp.org

Docking simulations of this compound into the bacterial ribosome's A-site would model its interactions with key nucleotides. Studies on Tedizolid and other oxazolidinones have identified several crucial interactions. acs.org For instance, the oxazolidinone core often engages in π-π stacking interactions with nucleotide bases like Ψ2504. biorxiv.org The various substituents on the core structure form specific hydrogen bonds and van der Waals contacts with surrounding residues, such as A2503 and U2584, which are critical for binding affinity. acs.org The absence of the hydroxyl group in this compound, compared to Tedizolid, would likely alter a key hydrogen bonding interaction with A2503, potentially affecting its binding affinity. acs.org

Key Nucleotides in the Oxazolidinone Binding Site of the Bacterial Ribosome

Nucleotide Potential Interaction Type
A2503 Hydrogen Bonding
U2584 Interaction with Tetrazole Ring
Ψ2504 π-π Stacking with Oxazolidinone Ring
A2062 Hydrogen Bonding (Peptide-Induced)

This table is based on data from related oxazolidinone antibiotics and illustrates likely interaction points. beilstein-journals.orgacs.orgbiorxiv.org

Prediction of Binding Modes and Affinities

Docking algorithms generate multiple possible binding poses of the ligand in the target's active site and rank them using a scoring function. This score provides an estimation of the binding affinity (e.g., in kcal/mol). A lower (more negative) binding energy score generally indicates a more favorable binding interaction. researchgate.net

By comparing the predicted binding affinity of this compound with that of Tedizolid and other oxazolidinones, researchers can hypothesize its relative potency. dntb.gov.ua The predicted binding mode reveals the specific orientation and conformation of the ligand, highlighting the key interactions that stabilize the complex. This information is invaluable for understanding structure-activity relationships (SAR) and for designing new derivatives with improved potency or altered resistance profiles. acs.org

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing insights into the flexibility of the ligand and target and the stability of their complex. researchgate.netoup.com

An MD simulation of the this compound-ribosome complex would start with the best-docked pose. Over the course of the simulation (typically nanoseconds to microseconds), the stability of the binding interactions can be assessed. researchgate.netdntb.gov.ua Key metrics to analyze include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates structural stability, and the persistence of specific hydrogen bonds or other interactions over time. researchgate.net These simulations can reveal conformational changes induced by ligand binding and provide a more accurate estimation of binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net Such studies are crucial for validating docking results and for a deeper understanding of the molecular recognition process. nih.govmpg.de

Conformational Dynamics in Biological Environments

A thorough review of scientific literature reveals no specific studies focused on the conformational dynamics of this compound in biological environments, such as its interaction with the bacterial 50S ribosomal subunit. While molecular dynamics simulations have been performed for the parent drug Tedizolid to understand its binding and stability, nih.govresearchgate.netoup.com equivalent research data for this compound has not been published. Such studies would be necessary to understand how the substitution of the hydroxymethyl group with a chloromethyl group affects the molecule's flexibility and preferred shapes within the ribosomal binding pocket.

Stability of Ligand-Receptor Complexes

There is no available research data detailing the stability of the ligand-receptor complex formed between this compound and its potential biological targets. Studies calculating the binding free energy or analyzing the specific intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) for this specific compound have not been found in the reviewed literature. While such computational analyses exist for Tedizolid and other oxazolidinones, providing insight into their binding affinity, mdpi.com this information is not available for this compound.

The following table presents basic computed properties for this compound, which can serve as a foundation for future computational studies.

PropertyValueSource
Molecular FormulaC17H14ClFN6O2 nih.gov
Molecular Weight388.8 g/mol nih.gov
XLogP3-AA2.7 nih.gov
Hydrogen Bond Donor Count0 nih.gov
Hydrogen Bond Acceptor Count7 nih.gov
Rotatable Bond Count4 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational method that relates the chemical structure of a series of compounds to their biological activity. It is instrumental in predicting the activity of new compounds and in the rational design of more potent drugs.

Analytical Methodologies Development

Chromatographic Methods for Separation and Purification

Chromatographic techniques are fundamental for the separation of Deshydroxy-chloro Tedizolid (B1663884) from the active pharmaceutical ingredient (API), Tedizolid, and other related substances. The development of such methods is crucial for impurity profiling and quality control.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of Tedizolid and its impurities, including Deshydroxy-chloro Tedizolid. Stability-indicating HPLC methods developed for Tedizolid phosphate (B84403) are designed to separate all potential degradation and process-related impurities. sciencegate.appgoogle.com These methods are directly applicable to the analysis of this compound.

A typical reversed-phase HPLC (RP-HPLC) method would utilize a C18 column, which is effective for separating compounds of moderate polarity like this compound. sciencegate.appmdpi.com Gradient elution is often employed to achieve optimal separation between the main component and its various impurities within a reasonable timeframe. google.com The mobile phase commonly consists of an aqueous buffer (such as phosphate or ammonium (B1175870) acetate) and an organic modifier, typically acetonitrile (B52724). sciencegate.appgoogle.commdpi.com Detection is usually performed using a UV detector, with wavelengths around 300 nm being effective for these compounds. sciencegate.appmdpi.com Forced degradation studies of Tedizolid phosphate have demonstrated the capability of such HPLC methods to separate the parent drug from numerous degradation products formed under stress conditions like acid and base hydrolysis, oxidation, and photolysis. nih.govresearchgate.net

ParameterTypical Value/ConditionSource(s)
Stationary Phase C18 (e.g., Waters Xselect HSS, Phenomenex Luna) sciencegate.appjapsonline.com
Mobile Phase A Aqueous buffer (e.g., 25-50 mM Phosphate or Ammonium Acetate) sciencegate.appnih.gov
Mobile Phase B Acetonitrile sciencegate.appgoogle.com
Elution Mode Gradient google.com
Flow Rate 1.0 mL/min sciencegate.app
Column Temperature 20-40 °C japsonline.comnih.gov
Detection UV at ~300 nm sciencegate.appmdpi.com

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a simpler, cost-effective method for the qualitative analysis and separation of this compound. It is particularly useful for monitoring reaction progress, preliminary purity assessments, and as a stability-indicating technique. For Tedizolid phosphate and its degradation products, TLC methods have been developed using silica (B1680970) gel plates as the stationary phase. sciencegate.app

A suitable mobile phase for separating this compound would consist of a mixture of organic solvents, adjusted to achieve the desired separation (Rƒ value). A reported mobile phase for separating Tedizolid phosphate from its degradation products is a mixture of methanol, butanol, ethyl acetate, and ammonia. sciencegate.app Another system for related compounds uses chloroform (B151607) and methanol. researchgate.net After development, the spots are visualized under UV light (commonly at 254 nm) and can be quantified using a densitometer. sciencegate.app

ParameterTypical Value/ConditionSource(s)
Stationary Phase Silica gel 60 F254 pre-coated plates sciencegate.app
Mobile Phase Methanol:Butanol:Ethyl Acetate:Ammonia (e.g., 60:20:20:10, v/v/v/v) sciencegate.app
Detection UV at 254 nm or 300 nm sciencegate.app
Quantification Densitometry sciencegate.app

Gas Chromatography (GC)

For the analysis of the oxazolidinone ring structure itself, derivatization would likely be necessary to increase volatility and thermal stability. nih.gov For instance, alpha-amino acids have been analyzed by GC after conversion to oxazolidinone derivatives. nih.gov While theoretically possible, this indirect approach is more complex and less common than HPLC for this class of compounds.

Hyphenated Techniques for Detection and Quantification

Hyphenated techniques, which couple a separation method with a sensitive detection method like mass spectrometry, are indispensable for the definitive identification and trace-level quantification of impurities such as this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the analysis of this compound. It combines the superior separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. This method is crucial for identifying and characterizing unknown impurities and degradation products formed during stability studies. nih.govresearchgate.net

In forced degradation studies of Tedizolid, LC-MS/MS with electrospray ionization (ESI) in positive ion mode has been used to elucidate the structures of various degradation products. nih.govnih.gov The method provides molecular weight information from the parent ion and structural fragments from the product ions, allowing for unambiguous identification. Multiple Reaction Monitoring (MRM) mode enhances selectivity and allows for precise quantification at very low levels. nih.gov

ParameterTypical Value/ConditionSource(s)
Separation UPLC/HPLC (as described in 7.1.1) nih.govresearchgate.net
Ionization Source Electrospray Ionization (ESI), Positive Mode nih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Time-of-Flight (TOF) nih.govnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
Application Structural elucidation, Trace quantification nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

As with GC, the direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is not a standard approach due to the compound's limited volatility and thermal stability. simsonpharma.comnih.gov While GC-MS is a powerful tool for many pharmaceutical analyses, such as identifying volatile impurities or after a suitable derivatization step, its application for intact this compound is not practical. nih.govnih.gov The analysis of oxazolidinones by GC-MS has been reported, but typically involves derivatization to make the analytes amenable to gas-phase analysis. nih.gov

Capillary Electrophoresis (CE) for Enantiomeric Separation

The enantiomeric purity of chiral drugs is a critical quality attribute, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. Capillary electrophoresis (CE) has emerged as a powerful technique for the chiral separation of oxazolidinones due to its high efficiency, rapid analysis times, and minimal consumption of samples and reagents. dntb.gov.uamdpi.com For non-charged molecules like Tedizolid and its analogs, the use of charged cyclodextrins (CDs) as chiral selectors in the background electrolyte (BGE) is essential to induce differential migration and achieve separation. researchgate.netnih.gov

Research into the chiral separation of various oxazolidinone compounds has identified several key parameters for successful enantioseparation. Anionic cyclodextrin (B1172386) derivatives have proven particularly effective. dntb.gov.ua A comparative study on six enantiomeric pairs of oxazolidinone derivatives found that the single-isomer heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) was the most effective chiral selector for five of them. dntb.gov.uanih.gov The separations were typically performed in a phosphate buffer at a pH of 6.0. dntb.gov.uanih.gov For other oxazolidinones, different selectors like heptakis-(2,3-di-O-methyl-6-O-sulfo)-β-CD (HDMS-β-CD) in an acidic phosphate buffer (pH 2.5) with acetonitrile as an organic modifier have also been successfully used. nih.gov

The general approach involves optimizing the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature to achieve baseline resolution of the enantiomers. nih.govuliege.be The interaction between the analyte and the chiral selector forms transient diastereomeric complexes with different stabilities, leading to different electrophoretic mobilities and, consequently, separation. nih.gov

The table below summarizes typical conditions used for the enantiomeric separation of oxazolidinone analogs by Capillary Electrophoresis, which would be applicable for developing a method for this compound.

Table 1: Capillary Electrophoresis Conditions for Enantiomeric Separation of Oxazolidinone Analogs

Parameter Condition Source(s)
Technique Capillary Electrokinetic Chromatography (CEKC) dntb.gov.uaresearchgate.net
Chiral Selector Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) dntb.gov.uanih.gov
Selector Conc. 2.5–50 mM nih.gov
Background Electrolyte 50 mM Phosphate Buffer dntb.gov.uanih.gov
pH 6.0 dntb.gov.uanih.gov
Applied Voltage 15-20 kV nih.gov
Temperature 25 °C nih.gov

| Detection | UV, typically at 251, 300, or 360 nm | dntb.gov.uamdpi.com |

Validation of Analytical Methods for Research Use

The validation of an analytical method ensures that it is suitable for its intended purpose. For research use, this involves demonstrating that the method is reliable, reproducible, and accurate for the quantification of the analyte, in this case, this compound, and its impurities. Validation is performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH) or the U.S. Food and Drug Administration (FDA). japsonline.comekb.eg The validation process assesses several key performance characteristics.

Specificity and Selectivity: The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. mdpi.com Chromatographic methods, for example, demonstrate selectivity by showing that the analyte peak is well-resolved from other peaks. google.com

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. nih.gov A linear relationship is typically evaluated across a range of concentrations, and the correlation coefficient (R²) is expected to be greater than 0.99. mdpi.comnih.gov

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov It is often determined by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage recovery is calculated. japsonline.comnih.gov

Precision: This parameter expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. nih.gov It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. mdpi.comnih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ekb.egresearchgate.net The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ekb.egresearchgate.net

Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. japsonline.com

The following table summarizes the typical validation parameters and acceptance criteria for analytical methods developed for research use, based on methods validated for Tedizolid and related compounds.

Table 2: Summary of Analytical Method Validation Parameters

Parameter Description Typical Acceptance Criteria/Results Source(s)
Linearity (R²) Correlation coefficient for the calibration curve. > 0.999 nih.govresearchgate.net
Accuracy (% Recovery) Closeness of the measured value to the true value. 99.2% to 107.7% nih.govnih.gov
Precision (RSD%) Intra- and inter-assay precision. < 5% (RSD) nih.gov
LOD Lowest detectable concentration. 0.01 µg/mL nih.govnih.gov
LOQ Lowest quantifiable concentration. 0.025 - 0.44 ng/mL ekb.egnih.govnih.gov

| Selectivity | No interference from matrix or other components. | Baseline separation of peaks. | mdpi.comgoogle.com |

Future Research Directions

Design and Synthesis of Advanced Analogues Based on Deshydroxy-chloro Tedizolid (B1663884) Scaffold

The chemical architecture of Deshydroxy-chloro Tedizolid offers a fertile ground for the design and synthesis of next-generation oxazolidinones. The core oxazolidinone ring, the fluorinated phenyl ring, and the substituted pyridine-tetrazole system are all amenable to modification to optimize antibacterial activity, expand the spectrum, and improve pharmacokinetic properties.

Future synthetic strategies will likely focus on several key areas:

C-Ring Modifications: The substituted pyridine-tetrazole "C-ring" is crucial for the enhanced potency of this compound. Research into novel fused heterocyclic C-rings, such as benzoxazinone (B8607429) substructures, has already yielded compounds with superior activity compared to earlier oxazolidinones. nih.gov Further exploration of diverse heteroaryl systems could lead to analogues with improved target affinity and the ability to overcome existing resistance mechanisms. nih.gov

A-Ring and C5-Side Chain Alterations: The oxazolidinone ring (A-ring) and its C5-side chain are fundamental to the class's mechanism of action. While the (S)-configuration at C5 is considered essential, modifications to the acetamide (B32628) side chain could influence ribosomal binding and efficacy. nih.gov Synthesizing derivatives with different functional groups, such as dithiocarbamate (B8719985) moieties, has shown promise in maintaining potent activity against resistant strains. benthamdirect.com

Structure-Activity Relationship (SAR) Studies: A systematic approach to synthesizing new analogues, coupled with rigorous antibacterial evaluation, is crucial for building comprehensive SAR models. nih.gov These models will guide the rational design of compounds with predictable improvements in potency and safety. Techniques like "click chemistry" can be employed for the efficient synthesis of diverse analogues for high-throughput screening. researchgate.net

The goal of these synthetic endeavors is to identify new chemical entities that retain the potent activity of the this compound scaffold while potentially offering a broader spectrum of activity, reduced susceptibility to resistance, or an improved safety profile.

Table 1: Investigational Areas for Analogue Design
Scaffold RegionModification StrategyResearch ObjectiveSupporting Evidence
C-Ring (Pyridine-tetrazole)Introduction of novel fused heteroaryl systems (e.g., benzoxazinones).Enhance potency and overcome resistance.Studies show fused-ring systems can improve activity. nih.gov
A-Ring / C5-Side ChainAlteration of the acetamide group with novel functionalities (e.g., dithiocarbamates).Maintain or improve activity against resistant pathogens.Derivatives show potent activity comparable to linezolid (B1675486). benthamdirect.com
B-Ring (Fluorophenyl)Substitution pattern modification.Optimize binding affinity and pharmacokinetic properties.SAR studies indicate the importance of this ring system. nih.gov

Deeper Mechanistic Probes into Ribosomal Interaction

This compound, like other oxazolidinones, functions by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit. nih.gov However, its increased potency suggests a more optimized interaction with the ribosomal target. Advanced techniques are required to dissect these subtle but critical differences.

Future research in this area should include:

High-Resolution Structural Biology: Cryo-electron microscopy (cryo-EM) has emerged as a powerful tool for visualizing antibiotic-ribosome complexes at near-atomic resolution. nih.govacs.org Future cryo-EM studies can map the precise binding orientation of this compound and its advanced analogues within the peptidyl transferase center (PTC) of ribosomes from various clinically relevant pathogens. nih.govacs.orgebi.ac.uk This will reveal specific interactions, such as hydrogen bonds with nucleotides like A2503 and interactions with U2584, that contribute to its high affinity. nih.gov Comparing these structures to those of older oxazolidinones can elucidate the structural basis for enhanced activity and provide a template for structure-based drug design. escholarship.org

Biophysical and Biochemical Assays: Techniques like Förster resonance energy transfer (FRET) can be developed to probe the conformational changes in the ribosome upon drug binding in real-time. mdpi.com These assays can quantify binding kinetics and dynamics, providing a deeper understanding of how this compound perturbs the positioning of tRNA molecules and inhibits the initiation complex formation, a key step in protein synthesis. orthobullets.comsemanticscholar.org

Investigation of Resistance Mechanisms: As with any antibiotic, understanding resistance is paramount. Probing the interaction of this compound with ribosomes harboring known resistance mutations (e.g., in the 23S rRNA or ribosomal proteins) can reveal how its unique structure may overcome some resistance mechanisms while being susceptible to others. researchgate.net

A more profound understanding of the molecular interactions at the ribosomal level will be instrumental in designing analogues that can evade resistance and exhibit superior inhibitory activity.

Development of Robust Analytical Standards and Reference Materials

The advancement of research and clinical use of this compound relies on the availability of high-purity, well-characterized analytical standards and reference materials. These materials are indispensable for quality control, pharmacokinetic studies, and regulatory compliance.

The development of reliable analytical methods is a prerequisite for establishing these standards. Methods such as high-performance liquid chromatography (HPLC) with UV or fluorescence detectors and spectrofluorimetry have already been developed and validated for the quantification of this compound in various biological matrices, including human plasma and serum. researchgate.netlongdom.orgekb.egnih.gov These methods demonstrate good linearity, accuracy, and precision over clinically relevant concentration ranges. longdom.orgnih.gov

Future work in this area must focus on:

Synthesis and Certification of Reference Standards: Establishing a certified reference material (CRM) for this compound is a priority. This involves high-purity synthesis, comprehensive characterization (using techniques like NMR, MS, and elemental analysis), and establishing traceability to national or international standards.

Preparation of Metabolite and Impurity Standards: In addition to the parent compound, reference standards for the major sulfate (B86663) metabolite and any potential process impurities or degradation products are essential. tlcstandards.comveeprho.com These standards are crucial for validating analytical methods designed to assess the purity of the active pharmaceutical ingredient (API) and to conduct comprehensive metabolic studies.

Inter-laboratory Validation: To ensure consistency and reliability of analytical data, methods for quantifying this compound should undergo rigorous inter-laboratory validation studies. This process is supported by guidelines from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the Food and Drug Administration (FDA). ekb.egnih.gov

Development of Chiral Separation Methods: As the compound has a specific stereochemistry essential for its activity, developing and validating enantioselective HPLC methods is important for quality control, ensuring the enantiomeric purity of the drug substance. japsonline.com

The availability of a complete suite of robust, certified reference materials will support all stages of the drug lifecycle, from preclinical research and manufacturing to clinical monitoring and post-market surveillance.

Q & A

Basic Research Questions

Q. What are the key pharmacokinetic (PK) parameters of Deshydroxy-chloro Tedizolid that influence its dosing regimen in clinical trials?

  • Methodological Answer : The PK profile includes high protein binding (70–90%), a half-life of ~12 hours, and oral bioavailability >90%, enabling once-daily dosing. Free drug concentration (10% unbound) is critical for efficacy, as protein binding reduces tissue penetration. Population PK studies found no clinically significant covariates (e.g., weight, hepatic impairment) requiring dose adjustments, though severe hepatic impairment increased AUC by 34% . Food delays Tmax but does not affect AUC, supporting administration without dietary restrictions .

Q. How was the 200 mg once-daily dosing regimen for Tedizolid determined in phase II/III trials?

  • Methodological Answer : Phase II dose-ranging trials (200–400 mg) showed comparable clinical cure rates (86–89%) in skin infections, suggesting no added benefit from higher doses. The 200 mg dose achieved PK/PD targets (AUC/MIC >3) for efficacy against Gram-positive pathogens, including linezolid-resistant strains. This dose was validated in phase III trials (ESTABLISH-1/2) as non-inferior to linezolid .

Q. What experimental models are used to evaluate Tedizolid’s efficacy against resistant pathogens?

  • Methodological Answer : In vitro MIC assays and murine thigh infection models are standard. For example, granulocyte-deficient mouse models demonstrated Tedizolid’s bacteriostatic activity against MRSA, with efficacy dependent on free drug concentrations exceeding MIC for ≥85% of the dosing interval .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and clinical efficacy data for Tedizolid?

  • Methodological Answer : Discrepancies arise from high protein binding reducing free drug availability. Researchers should correlate clinical outcomes with unbound drug concentrations using population PK models and validate findings in immunocompromised animal models (e.g., neutropenic mice). Phase II trial subgroup analyses (e.g., severe infections) and PK/PD simulations can refine dosing for resistant strains .

Q. What methodological approaches optimize Tedizolid’s PK/PD modeling in heterogeneous patient populations?

  • Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like hepatic function and obesity. A population PK study (n=979) found no significant impact of weight (<150 kg) on exposure, but obese patients may require therapeutic drug monitoring (TDM) to ensure free drug levels exceed MIC .

Q. How do researchers assess Tedizolid’s hematological safety profile compared to other oxazolidinones?

  • Methodological Answer : Analyze pooled phase III data (ESTABLISH trials) for thrombocytopenia incidence. Tedizolid showed lower rates (2.4%) vs. linezolid (7.6%) due to shorter treatment duration (6 vs. 10 days) and reversible myelosuppression. In vitro bone marrow progenitor cell assays and 21-day comparative safety trials are used to quantify mitochondrial toxicity risks .

Q. What experimental designs address Tedizolid’s efficacy in linezolid-resistant Staphylococcus aureus infections?

  • Methodological Answer : Use isogenic mutant strains with defined resistance mechanisms (e.g., cfr gene mutations). Time-kill assays and hollow-fiber infection models simulate human PK to assess bactericidal activity. Clinical isolates from phase III trials with confirmed linezolid resistance should undergo whole-genome sequencing to correlate mutations with MIC shifts .

Data Analysis and Contradiction Management

Q. How should researchers interpret conflicting efficacy data from phase II dose-ranging trials?

  • Methodological Answer : Despite similar cure rates across doses (200–400 mg), statistical equivalence tests (e.g., two-sided 95% CI) and post hoc analyses of microbiological eradication rates are critical. The 200 mg dose was selected due to comparable efficacy, reduced toxicity risk, and alignment with PK/PD targets .

Q. What strategies validate Tedizolid’s analytical methods for impurity profiling (e.g., this compound)?

  • Methodological Answer : Follow ICH guidelines for method validation (specificity, accuracy, LOQ). Use high-resolution LC-MS/MS to quantify impurities, cross-referencing pharmacopeial standards (USP/EP). Stability studies under forced degradation (heat, light, pH) ensure method robustness for ANDA submissions .

Tables for Quick Reference

Parameter Value Source
Protein Binding70–90%
Half-life~12 hours
Oral Bioavailability>90%
Phase III Cure Rate (ABSSSI)85–89%
Thrombocytopenia Incidence2.4% (Tedizolid) vs. 7.6% (Linezolid)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.